molecular formula C7H7Cl2NO B8329344 2-Methylnicotinoyl chloride hydrochloride CAS No. 84936-65-2

2-Methylnicotinoyl chloride hydrochloride

Cat. No. B8329344
Key on ui cas rn: 84936-65-2
M. Wt: 192.04 g/mol
InChI Key: PREDSQPDUMMLOO-UHFFFAOYSA-N
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Patent
US05994368

Procedure details

To a solution of 2-methylnicotinic acid (470 mg) in dichloromethane (6 ml) were dropwise added oxalyl chloride (522 mg) and dimethylformamide (1 drop) at 0° C. under nitrogen atmosphere, and the mixture was stirred for 1 hour at the same condition. The mixture was concentrated and the residue was pulverized with diethyl ether to give 2-methylnicotinoyl chloride hydrochloride (671 mg) as a solid.
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
522 mg
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].C(Cl)(=O)C([Cl:14])=O>ClCCl.CN(C)C=O>[ClH:14].[CH3:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([Cl:14])=[O:5] |f:4.5|

Inputs

Step One
Name
Quantity
470 mg
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=N1
Step Two
Name
Quantity
522 mg
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at the same condition
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.CC1=C(C(=O)Cl)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 671 mg
YIELD: CALCULATEDPERCENTYIELD 169.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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